molecular formula C16H18N2O2S2 B4649286 4-ethyl-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide

4-ethyl-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide

Cat. No. B4649286
M. Wt: 334.5 g/mol
InChI Key: WRLPGRWAKBDREL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide, also known as EMT, is a chemical compound that has gained significant attention in the field of scientific research. EMT is a potent inhibitor of tumor growth and has been studied extensively for its potential use in cancer treatment.

Mechanism of Action

The mechanism of action of 4-ethyl-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide involves the inhibition of the enzyme thioredoxin reductase, which plays a critical role in the regulation of cellular redox balance. By inhibiting this enzyme, 4-ethyl-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide disrupts the redox balance in cancer cells, leading to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects
4-ethyl-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. 4-ethyl-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that degrade the extracellular matrix and play a critical role in tumor invasion and metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-ethyl-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide in lab experiments is its potency as an inhibitor of tumor growth. It has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, 4-ethyl-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide is also highly reactive and can be difficult to handle, requiring special precautions to ensure safety.

Future Directions

There are a number of future directions for research on 4-ethyl-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide. One area of interest is the development of new analogs of 4-ethyl-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide that may have improved potency and selectivity for cancer cells. Another area of interest is the development of combination therapies that may enhance the effectiveness of 4-ethyl-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide in cancer treatment. Finally, there is interest in exploring the potential use of 4-ethyl-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide in other disease areas, such as autoimmune disorders and neurodegenerative diseases.
Conclusion
In conclusion, 4-ethyl-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide is a potent inhibitor of tumor growth that has been extensively studied for its potential use in cancer treatment. Its mechanism of action involves the inhibition of thioredoxin reductase, leading to oxidative stress and ultimately cell death. 4-ethyl-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide has a number of biochemical and physiological effects, including the inhibition of angiogenesis and matrix metalloproteinases. While 4-ethyl-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide has some limitations in lab experiments, it remains a promising area of research for the development of new cancer treatments.

Scientific Research Applications

4-ethyl-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of a wide range of cancer cells, including breast, lung, prostate, and colon cancer cells. 4-ethyl-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

4-ethyl-5-methyl-2-[(2-phenylsulfanylacetyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S2/c1-3-12-10(2)22-16(14(12)15(17)20)18-13(19)9-21-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLPGRWAKBDREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)CSC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-5-methyl-2-{[(phenylsulfanyl)acetyl]amino}thiophene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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